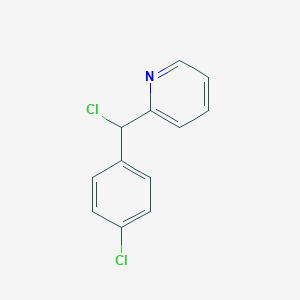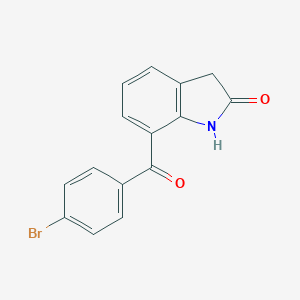
7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one
Descripción general
Descripción
7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one (7-BB) is a synthetic compound that has been studied for its potential applications in various scientific research fields. 7-BB is a derivative of the indole nucleus and is a hydrophobic molecule, meaning it does not dissolve in water and can be used for various applications in organic chemistry. 7-BB has a wide range of applications in the field of organic synthesis, such as the synthesis of various heterocyclic compounds and pharmaceuticals. 7-BB is also used in the synthesis of various drugs, such as antifungal, antiviral, and anti-inflammatory drugs.
Aplicaciones Científicas De Investigación
Amination Reactions Mediated by Palladium Systems
Research indicates that nucleophilic N-heterocyclic carbenes can be used as catalyst modifiers in amination reactions involving aryl halides with nitrogen-containing substrates. This process, tested with various substrates, shows high activity, especially with electron-neutral and electron-rich aryl chlorides. The method has been successfully applied to synthesize key intermediates in the synthesis of new antibiotics, showcasing the compound's potential role in facilitating complex chemical transformations (Grasa et al., 2001).
Synthesis of Fused Indoloisoquinolines
Another study describes a novel palladium-catalyzed cascade cyclization method, which provides an efficient avenue for building various fused hexacyclic scaffolds containing indoloisoquinoline. This method enables the construction of three C-C bonds through an intramolecular carbopalladation, C-H activation, and a decarboxylation sequence, highlighting the compound's utility in constructing complex molecular architectures (Yang et al., 2019).
Oxidative Cyclization for 2-Hydroxy-Indolin-3-ones
A study demonstrates a concise approach for the construction of 2-hydroxy-2-substituted indol-3-ones through an oxidative cyclization process. This protocol, utilizing specific oxidants, efficiently yields C2-quaternary 2-hydroxy-indolin-3-ones, and has been applied in synthetic studies towards natural products. This indicates the compound's relevance in synthesizing biologically interesting molecules (Wen et al., 2017).
Development of New Reactivities of Indole Nucleus
Research focused on developing new reactivities for the indole nucleus and its application in synthesis covers a broad spectrum of methodologies, including the Vilsmeier-Haack reaction, Fischer indole synthesis, and acylation of ethyl indole-2-carboxylate. These studies pave the way for synthesizing diverse indole derivatives, crucial for pharmaceutical development (Murakami, 1999).
Carbonylative Dearomatization of Indoles
A palladium-catalyzed dearomative carbonylation method has been developed for N-(2-bromobenzoyl)indoles, providing a straightforward access to diverse fused indoline esters and amides. This method is significant for its good functional group tolerance and represents the first example of carbonylative dearomatization, highlighting innovative approaches in molecular synthesis (Wang & Wu, 2019).
Mecanismo De Acción
Target of Action
The primary targets of 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one are Prostaglandin G/H synthase 1 and 2 . These enzymes, also known as cyclooxygenase 1 and 2, play a crucial role in the synthesis of prostaglandins, which are mediators of inflammation .
Mode of Action
This compound acts by inhibiting the activity of Prostaglandin G/H synthase 1 and 2 . This inhibition blocks the synthesis of prostaglandins, leading to a decrease in inflammation .
Biochemical Pathways
By inhibiting Prostaglandin G/H synthase 1 and 2, this compound disrupts the biochemical pathway that leads to the production of prostaglandins . This disruption affects downstream effects such as vasodilation, increased vascular permeability, and leukocytosis .
Pharmacokinetics
Like other nonsteroidal anti-inflammatory drugs (nsaids), it is likely to be absorbed, distributed, metabolized, and excreted by the body . The compound’s ADME properties and their impact on bioavailability are subjects of ongoing research.
Result of Action
The inhibition of Prostaglandin G/H synthase 1 and 2 by this compound results in a decrease in the production of prostaglandins . This leads to a reduction in inflammation, making it useful in the management of conditions associated with inflammation .
Direcciones Futuras
Propiedades
IUPAC Name |
7-(4-bromobenzoyl)-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO2/c16-11-6-4-9(5-7-11)15(19)12-3-1-2-10-8-13(18)17-14(10)12/h1-7H,8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSPXIPYMUGSIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)C(=O)C3=CC=C(C=C3)Br)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80440521 | |
| Record name | 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91713-91-6 | |
| Record name | 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091713916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-(4-BROMOBENZOYL)-1,3-DIHYDRO-2H-INDOL-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7XLJ27ZJP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-5-{(2E)-2-[(4-morpholin-4-ylphenyl)imino]-2,5-dihydropyrimidin-4-YL}-1,3-thiazol-2-amine](/img/structure/B132624.png)
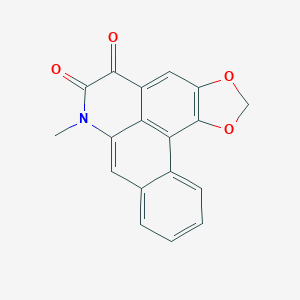
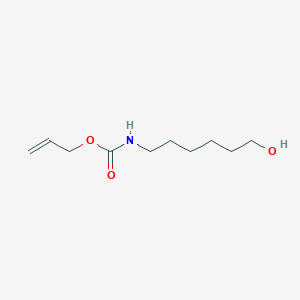
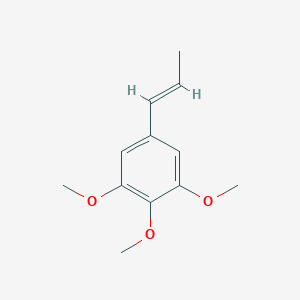
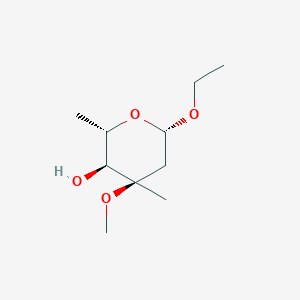
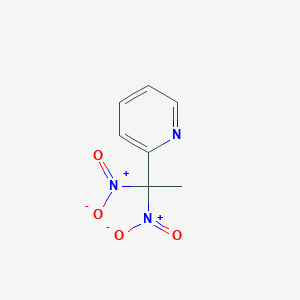
![2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol](/img/structure/B132646.png)

![4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol](/img/structure/B132651.png)
![N-{(1Z)-1-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-2,2,2-trifluoroethylidene}hydroxylamine](/img/structure/B132655.png)


